1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₁₇H₂₉Cl₂N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine core, which is a common structural motif in many bioactive molecules .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride typically involves the reaction of benzyl chloride with 4-(4-piperidinylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is employed in studies related to neurotransmitter systems and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the receptor’s active site, altering its conformation and function .
Comparison with Similar Compounds
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
Trimetazidine: Used as an anti-anginal medication.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder
Unlike some other piperazine derivatives, it is not commonly used as a recreational drug but rather as a valuable research tool and industrial reagent .
Properties
IUPAC Name |
1-benzyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17;;/h1-5,17-18H,6-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJRNJVRQZAMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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